molecular formula C9H7FN2 B3333346 2-Methyl-6-fluoroquinoxaline CAS No. 96600-56-5

2-Methyl-6-fluoroquinoxaline

Cat. No. B3333346
CAS RN: 96600-56-5
M. Wt: 162.16 g/mol
InChI Key: KUTQJOJPWUAMAP-UHFFFAOYSA-N
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Patent
US08883826B2

Procedure details

A solution of 2-oxo-propionaldehyde (0.19 mL, 1.20 mmol) and 4-fluoro-benzene-1,2-diamine (150 mg, 1.19 mmol) in water (1.3 mL) was placed in a microwave tube and heated for 1 min. at 150 W. Then the reaction mixture was diluted with water and extracted twice with AcOEt. The organic phase was washed with water, brine, dried over MgSO4, filtered and evaporated. The crude residue was purified by flash chromatography (cyclohexane/AcOEt 4:1) to yield 154 mg (0.95 mmol, 80%) of 6-fluoro-2-methyl-quinoxaline.
Quantity
0.19 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]([CH3:5])[CH:3]=O.[F:6][C:7]1[CH:8]=[C:9]([NH2:14])[C:10]([NH2:13])=[CH:11][CH:12]=1>O>[F:6][C:7]1[CH:8]=[C:9]2[C:10](=[CH:11][CH:12]=1)[N:13]=[C:2]([CH3:5])[CH:3]=[N:14]2

Inputs

Step One
Name
Quantity
0.19 mL
Type
reactant
Smiles
O=C(C=O)C
Name
Quantity
150 mg
Type
reactant
Smiles
FC=1C=C(C(=CC1)N)N
Name
Quantity
1.3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 1 min. at 150 W
Duration
1 min
EXTRACTION
Type
EXTRACTION
Details
extracted twice with AcOEt
WASH
Type
WASH
Details
The organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (cyclohexane/AcOEt 4:1)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2N=CC(=NC2=CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.95 mmol
AMOUNT: MASS 154 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.